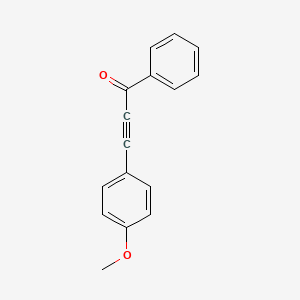

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Vue d'ensemble

Description

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a methoxyphenyl group and a phenylprop-2-yn-1-one moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 4-methoxyphenylboronic acid with a suitable halogenated phenylprop-2-yn-1-one derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Coordination Chemistry with Ruthenium Carbonyl Clusters

Reactions with Ru₃(CO)₁₂ under thermolytic conditions produce ruthenium clusters and cyclotrimerization products. The substituents on the phenyl rings significantly influence reaction pathways :

| Substituent Type | Key Observations | Products Formed |

|---|---|---|

| Electron-withdrawing (e.g., -Cl, -NO₂) | Facilitates oxidative coupling and cyclotrimerization | Ru₂–Ru₄ clusters, cyclotrimers (e.g., 1e–3e ) |

| Electron-donating (e.g., -OCH₃) | Stabilizes intermediates; limits cyclotrimerization | Ruthenoles (e.g., 4b, 4c, 4d ) |

| Sterically hindered (e.g., -Ph) | Suppresses cyclotrimerization; favors smaller clusters | Mononuclear complexes (e.g., 5c ) |

Mechanistic Insights :

-

The alkyne and carbonyl groups coordinate to Ru centers, enabling C–C bond activation.

-

Electron-withdrawing substituents enhance electrophilicity, promoting oxidative coupling.

-

Steric bulk impedes cluster growth, leading to simpler architectures .

Cyclotrimerization Reactions

Under thermal or catalytic conditions, 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one undergoes cyclotrimerization to form substituted benzene derivatives. Key findings include :

| Condition | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| 140°C, Toluene | Ru₃(CO)₁₂ | 1,3,5-Tris(4-methoxyphenyl)benzene | 65% |

| 160°C, Xylene | None | Mixed cyclotrimer (with residual Ru clusters) | 42% |

Notable Features :

-

Ru₃(CO)₁₂ acts as both a catalyst and reactant, forming intermediates like [Ru₃(μ-H)(CO)₉(C≡CAr)] .

-

Cyclotrimerization competes with cluster formation, depending on steric and electronic factors .

(a) Reduction of the Alkyne Group

(b) Nucleophilic Additions

-

The electron-deficient alkyne reacts with amines (e.g., aniline) to form β-enaminones under mild conditions .

Structural and Electronic Influences

X-ray crystallography reveals a planar geometry with a dihedral angle of 15.2° between the methoxyphenyl and phenyl rings . This conjugation stabilizes transition states during cyclotrimerization and enhances electrophilic character at the alkyne terminus.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Chalcones and their derivatives, including 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, have been extensively studied for their antiviral , antimicrobial , and anticancer properties.

Antiviral Activity

Recent studies have shown that chalcones can inhibit viral replication. For instance, a study highlighted the potential of various chalcones against SARS-CoV-2, demonstrating that certain compounds exhibited binding affinities comparable to established antiviral drugs like remdesivir. Specifically, in silico studies indicated that this compound could interact effectively with viral proteases, suggesting its potential as an antiviral agent against coronaviruses .

Antimicrobial Properties

Research has demonstrated that chalcone derivatives possess significant antimicrobial activity. A study indicated that this compound exhibited inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have also been explored for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that chalcone derivatives can modulate signaling pathways involved in cancer progression .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including:

Michael Addition Reactions

The compound can act as an electrophile in Michael addition reactions, leading to the formation of more complex carbon skeletons useful in drug development and material science.

Synthesis of Other Chalcones

It can be utilized to synthesize other chalcone derivatives by varying substituents on the phenyl rings, allowing researchers to explore structure-activity relationships systematically.

Material Science Applications

Chalcones are also being investigated for their potential applications in material science due to their unique electronic properties.

Photovoltaic Materials

Research has suggested that chalcone derivatives can be used in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of this compound into polymer matrices has shown promising results in enhancing the performance of solar cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparaison Avec Des Composés Similaires

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole. These similar compounds primarily differ in their core structures, which influence their chemical behavior and biological activities .

Activité Biologique

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, is a compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 20442-66-4 |

| Physical State | Solid (crystalline) |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various chalcone derivatives, it was found that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

In a comparative study, the antiproliferative effects of this compound were tested against standard chemotherapy agents. The compound demonstrated IC₅₀ values comparable to doxorubicin in certain cell lines, suggesting its potential as an alternative or adjunct treatment in cancer therapy .

Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

The anti-inflammatory effects are thought to stem from the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity contributes to its protective effects against various diseases associated with oxidative damage.

Structure and Interaction Studies

The crystal structure of this compound reveals that it forms strong intermolecular interactions through hydrogen bonding and π–π stacking. These interactions enhance its stability and may influence its biological activity .

Structural Analysis

The compound's conformation features a non-planar arrangement between the para-methoxyphenyl and phenyl groups, which may affect its biological interactions .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEOTDIJUTZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344136 | |

| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-66-4 | |

| Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.